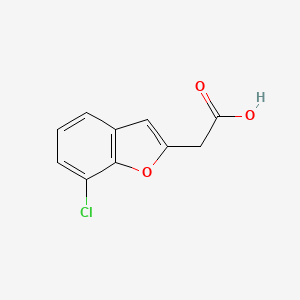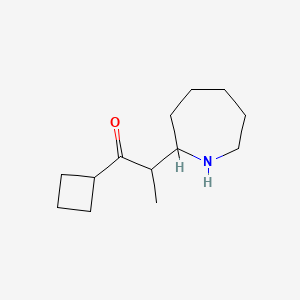
2-(Azepan-2-yl)-1-cyclobutylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-2-yl)-1-cyclobutylpropan-1-one is a chemical compound that features a cyclobutyl group attached to a propanone backbone, with an azepane ring substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one typically involves the reaction of cyclobutyl ketone with azepane under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of azepane to the cyclobutyl ketone. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(Azepan-2-yl)-1-cyclobutylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(Azepan-2-yl)-1-cyclobutylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
類似化合物との比較
Similar Compounds
2-(Azepan-2-yl)-1-phenylethan-1-ol: This compound features a phenyl group instead of a cyclobutyl group.
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one: This compound has a furan ring instead of a cyclobutyl group.
Uniqueness
2-(Azepan-2-yl)-1-cyclobutylpropan-1-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
2-(azepan-2-yl)-1-cyclobutylpropan-1-one |
InChI |
InChI=1S/C13H23NO/c1-10(13(15)11-6-5-7-11)12-8-3-2-4-9-14-12/h10-12,14H,2-9H2,1H3 |
InChIキー |
MAPLEOPRMJEKAD-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCCN1)C(=O)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13315020.png)

![5-[(2-Benzylphenyl)amino]pentanoic acid](/img/structure/B13315026.png)
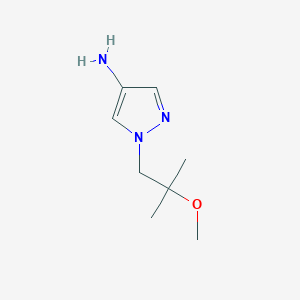
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)

![2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine](/img/structure/B13315046.png)
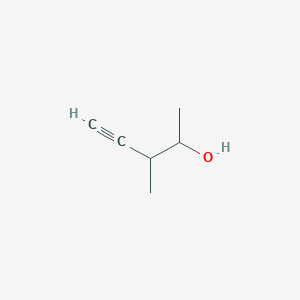
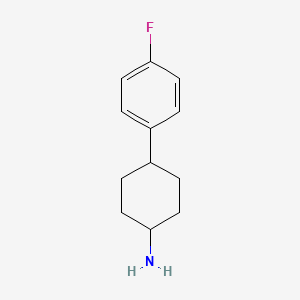
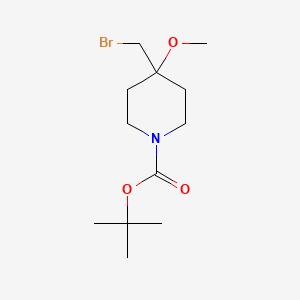
![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
